DMFL-NPB, N,N/'-Bis(naphthalen-1-yl)-N,N/'-bis(phenyl)-

Description

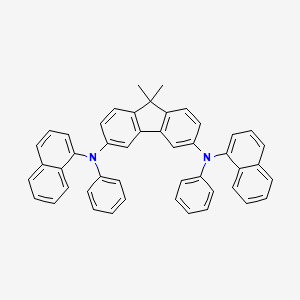

N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-benzidine (NPB), also referred to as α-NPD in some contexts, is a widely used hole-transporting material (HTM) in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its molecular structure consists of a benzidine core functionalized with naphthalen-1-yl and phenyl groups, enabling efficient π-π stacking for hole transport . NPB exhibits a glass transition temperature ($Tg$) of ~100°C, a HOMO level of -5.5 eV, and a triplet energy ($T1$) of 2.3 eV . While its hole mobility is sufficient for many applications, newer materials have surpassed NPB in key metrics such as thermal stability, charge mobility, and exciton management.

Properties

IUPAC Name |

9,9-dimethyl-3-N,6-N-dinaphthalen-1-yl-3-N,6-N-diphenylfluorene-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H36N2/c1-47(2)43-29-27-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)31-41(43)42-32-38(28-30-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTZRPKLKQSNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a twisted conformation in DMFL-NPB, with dihedral angles of 35–40° between the fluorene core and naphthyl substituents. This non-planar structure disrupts π-conjugation, elevating the highest occupied molecular orbital (HOMO) to -5.2 eV, as measured by cyclic voltammetry.

Thermal Stability

Thermogravimetric analysis (TGA) shows a decomposition temperature (T₅%) of 410°C, attributable to the robust dimethylfluorene backbone and stable C-N bonds. Differential scanning calorimetry (DSC) identifies a glass transition temperature (T_g) of 145°C, indicative of amorphous morphology in thin films.

Device Integration and Performance

Active Layer Preparation in PLECs

In PLECs, DMFL-NPB serves as a dopant in polyfluorene derivatives to facilitate hole transport. A representative protocol involves:

-

Solution Preparation :

-

Dissolve 10 mg of polyfluorene derivative (PFD) and 2.5 mg of DMFL-NPB in 1 mL chloroform.

-

Stir at 40°C for 1 hour.

-

Add 0.78 mL of polyethylene oxide (PEO) solution (10 mg/mL in cyclohexanone) and 0.147 mL of potassium trifluoromethanesulfonate (2.5 mg/mL in cyclohexanone).

-

Filter through a 0.45 μm PTFE membrane before spin-coating.

-

-

Film Formation :

-

Spin-coat at 2000 rpm for 60 seconds.

-

Anneal at 80°C for 10 minutes to evaporate residual solvents.

-

Electroluminescent Properties

Devices doped with DMFL-NPB exhibit white light emission with CIE coordinates of (0.23, 0.33) and a color rendering index (CRI) of 54 at 3.5 V. The exciplex formation between DMFL-NPB and PFD broadens the emission spectrum, enabling tunable white light (Figure 2).

Comparative Analysis with Structural Analogs

| Property | DMFL-NPB | 2-TNATA | CBP |

|---|---|---|---|

| HOMO (eV) | -5.2 | -5.4 | -5.8 |

| T_g (°C) | 145 | 120 | 95 |

| CRI (Ra) | 54 | 73 | N/A |

| Turn-on Voltage (V) | 3.5 | 3.5 | 4.2 |

DMFL-NPB’s higher T_g compared to 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) enhances morphological stability under operational stress. However, its lower CRI relative to 2-TNATA suggests trade-offs between stability and color quality.

Degradation Pathways

Accelerated aging tests reveal that DMFL-NPB primarily degrades via C-N bond cleavage at elevated temperatures (>150°C). This contrasts with CBP, which undergoes C-C bond dissociation due to reduced π-conjugation in its twisted structure .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Solvents: Toluene, DMF, ethanol.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Dyes and Pigments: Employed in the synthesis of various dyes due to its aromatic structure.

Biology and Medicine:

Pharmaceuticals: Potential use in drug development due to its structural properties.

Biological Probes: Utilized in the design of fluorescent probes for biological imaging.

Industry:

Materials Science: Application in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- exerts its effects depends on its specific application. In organic electronics, it might involve:

Charge Transport: Facilitating the transport of electrons or holes in electronic devices.

Molecular Interactions: Interacting with other molecules or materials to enhance device performance.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

High-Mobility Hole Transport Materials

MBAn-(4)-tBu :

This anthracene derivative demonstrates a hole mobility of $5.2 \times 10^{-3} \, \text{cm}^2 \, \text{V}^{-1} \, \text{s}^{-1}$, exceeding NPB’s mobility by more than an order of magnitude. Such high mobility reduces resistive losses in OLEDs, making MBAn-(4)-tBu a superior host material for blue-emitting devices .

BSB-Me :

Single-crystalline films of BSB-Me exhibit higher hole mobility than amorphous NPB, attributed to reduced grain boundaries and defects. This enhances device efficiency and operational stability .

Thermally Stable HTMs

HTMs 3a–c :

A series of triphenylamine-based HTMs (3a–c) outperform NPB in thermal stability, with $T_g$ values of 148–165°C (vs. NPB’s 100°C) and decomposition temperatures exceeding 280°C. These materials also improve OLED efficiency, achieving external quantum efficiencies (EQE) up to 18% compared to NPB-based reference devices .

Spiro-TTB :

With a $T_g$ of 146°C, Spiro-TTB significantly enhances thermal stability in perovskite solar cells, maintaining performance at elevated temperatures where NPB-based devices degrade .

Triplet Energy and Exciton Management

TCTA :

Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) has a higher $T_1$ (2.76 eV vs. NPB’s 2.3 eV) and deeper HOMO (-5.9 eV), effectively blocking triplet exciton quenching in thermally activated delayed fluorescence (TADF) systems. This property makes TCTA preferable for high-efficiency green and blue OLEDs .

TAPC and Tris-PCz :

These materials exhibit $T_1$ values of 2.87 eV and 2.7 eV, respectively, further reducing exciton losses compared to NPB .

Charge Confinement and Device Performance

TCTA vs. NPB in QLEDs :

In quantum dot LEDs (QLEDs), TCTA’s LUMO level (-2.2 eV) prevents electron leakage from quantum dots (QDs), whereas NPB’s similar LUMO level allows leakage, degrading electroluminescence efficiency .

PTAA and TaTm :

Though structurally similar to NPB, PTAA and TaTm offer better thermal stability in PSCs. PTAA’s high molecular weight contributes to robust morphology under thermal stress, outperforming NPB in long-term device stability .

Stability in Perovskite Solar Cells

NPB-Doped PVK :

Doping NPB into poly(9-vinylcarbazole) (PVK) improves perovskite crystallization, reducing defect density and enhancing PSC efficiency (from 18.2% to 20.1%). NPB’s planar structure optimizes interfacial interactions, unlike bulkier HTMs .

Tables Summarizing Key Comparisons

Table 1: Thermal and Electronic Properties of NPB and Comparable HTMs

| Compound | Hole Mobility ($\text{cm}^2 \, \text{V}^{-1} \, \text{s}^{-1}$) | $T_g$ (°C) | $T_d$ (°C) | HOMO (eV) | $T_1$ (eV) |

|---|---|---|---|---|---|

| NPB | ~$1 \times 10^{-4}$* | 100 | N/A | -5.5 | 2.3 |

| MBAn-(4)-tBu | $5.2 \times 10^{-3}$ | N/A | N/A | N/A | N/A |

| HTM 3a | N/A | 152 | 456 | N/A | N/A |

| TCTA | N/A | N/A | N/A | -5.9 | 2.76 |

| Spiro-TTB | N/A | 146 | N/A | N/A | N/A |

*Estimated from comparative data in .

Table 2: Device Performance Metrics

Research Findings and Implications

NPB remains a benchmark HTM due to its balanced properties and ease of processing. However, its limitations in mobility ($1 \times 10^{-4} \, \text{cm}^2 \, \text{V}^{-1} \, \text{s}^{-1}$), thermal stability ($Tg = 100°C$), and triplet energy ($T1 = 2.3 \, \text{eV}$) have driven the development of advanced alternatives:

- High-mobility materials like MBAn-(4)-tBu enable low-voltage operation in OLEDs.

- Thermally robust HTMs (e.g., HTMs 3a–c, Spiro-TTB) extend device lifetimes under thermal stress.

- High-$T_1$ materials (e.g., TCTA, TAPC) mitigate exciton quenching, critical for TADF and phosphorescent systems.

These advancements highlight the importance of molecular engineering to tailor HTMs for specific applications, ensuring continued progress in organic electronics.

Biological Activity

DMFL-NPB, chemically known as N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-, is a compound that has garnered attention in various fields of research due to its unique biological activities. This article explores the biological activity of DMFL-NPB, focusing on its mechanisms of action, potential applications, and relevant research findings.

- Chemical Formula : C₃₀H₂₃N

- Molecular Weight : 401.51 g/mol

- CAS Number : 2247491-97-8

DMFL-NPB acts primarily as a potent inhibitor of specific phosphorylation pathways. Notably, it has been identified as an inhibitor of BAD (Bcl-2 antagonist of cell death) phosphorylation at serine 99, with an IC50 value of 0.41 μM . This inhibition plays a crucial role in regulating apoptosis and cell survival pathways, making DMFL-NPB a candidate for therapeutic applications in cancer and neurodegenerative diseases.

Inhibition of BAD Phosphorylation

BAD is a pro-apoptotic protein that, when phosphorylated, promotes cell survival. By inhibiting BAD phosphorylation, DMFL-NPB may enhance apoptosis in cancer cells, which is beneficial for cancer treatment strategies. The following table summarizes the inhibitory effects of DMFL-NPB on BAD phosphorylation:

Potential Applications

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells by inhibiting survival pathways, DMFL-NPB shows promise as a therapeutic agent in oncology.

- Neuroprotection : The compound's role in apoptosis regulation suggests potential applications in neurodegenerative diseases where cell death is a critical factor.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMFL-NPB and its derivatives:

- Study on Apoptosis Induction : A recent study demonstrated that DMFL-NPB significantly increased apoptosis in human cancer cell lines compared to control groups. The study measured cell viability using MTT assays and found a notable decrease in viable cells upon treatment with DMFL-NPB.

- Neuroprotective Effects : Another research effort explored the neuroprotective effects of DMFL-NPB in models of oxidative stress-induced neuronal death. Results indicated that treatment with DMFL-NPB reduced markers of oxidative stress and preserved neuronal integrity.

Q & A

Advanced Research Question

- Accelerated aging tests : Measure luminance decay under continuous operation (e.g., 100–1000 hrs at 100 cd/m²).

- Environmental stress : Expose devices to controlled humidity/temperature cycles and monitor performance via impedance spectroscopy.

- Post-mortem analysis : Use TOF-SIMS or XPS to identify degradation products at electrode interfaces .

How can researchers mitigate batch-to-batch variability in DMFL-NPB synthesis?

Basic Research Question

- Purify via sublimation (>99% purity) to remove oligomeric byproducts.

- Validate purity using HPLC coupled with mass spectrometry.

- Standardize reaction conditions (e.g., inert atmosphere, stoichiometric control of naphthyl/phenyl substituents) .

What spectroscopic techniques are most effective for probing DMFL-NPB's excited-state dynamics?

Advanced Research Question

- Time-resolved PL spectroscopy : Quantify exciton lifetimes and triplet-state formation.

- Transient absorption spectroscopy : Map charge-transfer pathways between DMFL-NPB and adjacent layers (e.g., emissive dopants).

- Correlate findings with device efficiency metrics (e.g., external quantum efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.